molecular formula C20H24N2O5S B2709749 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 922058-51-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2709749
CAS No.: 922058-51-3
M. Wt: 404.48
InChI Key: SYCXKQRYOJJPCN-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo-fused oxazepine ring and a sulfonamide moiety, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound's chemical formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 388.5 g/mol. Its structure can be represented as follows:

SMILES Cc1cc(C)c(S(=O)(=O)Nc2ccc3c(c2)OCC(C)(C)C(=O)N3)cc1C\text{SMILES }Cc1cc(C)c(S(=O)(=O)Nc2ccc3c(c2)OCC(C)(C)C(=O)N3)cc1C

Physical Properties

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazepine ring and the benzenesulfonamide group can modulate the activity of various enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other metabolic pathways .
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Therapeutic Potential

Research indicates that this compound possesses strong inhibitory effects against certain therapeutic targets, making it a candidate for drug development. Its unique structure allows it to interact effectively with biological systems.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that the compound exhibits IC50 values in the nanomolar range against target enzymes involved in cholesterol synthesis. For example, it showed an IC50 < 0.9 nM against rat liver microsomal squalene synthase .
  • Cellular Studies : A study utilizing Caco-2 cell monolayers indicated effective intestinal absorption and metabolic conversion of the compound, suggesting its potential bioavailability when administered orally .
  • Genotoxicity Assessment : Research has highlighted that certain derivatives of similar compounds induce micronucleated reticulocytes in a dose-dependent manner, indicating potential genotoxic effects that warrant further investigation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound NameStructure ComparisonBiological Activity Profile
N-(3,3-dimethyl-4-oxo-benzoxazepin)Lacks sulfonamide groupDifferent enzyme inhibition profile
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)Ethyl substitutionAltered solubility and reactivity
N-(3-methylbenzamide)Simpler structureLimited therapeutic applications

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-13-6-8-17(26-4)18(10-13)28(24,25)22-14-7-9-16-15(11-14)21-19(23)20(2,3)12-27-16/h6-11,22H,5,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXKQRYOJJPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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